molecular formula C55H86O24 B191195 escin Ia CAS No. 123748-68-5

escin Ia

Cat. No. B191195
M. Wt: 1131.3 g/mol
InChI Key: AXNVHPCVMSNXNP-IVKVKCDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Escin Ia is a triterpene saponin isolated from Aesculus hippocastanum . It inhibits HIV-1 protease with IC50 values of 35 μM and has anti-TNBC metastasis activity . Its action mechanisms involve the inhibition of the epithelial-mesenchymal transition process by down-regulating LOXL2 expression .


Synthesis Analysis

Escin Ia belongs to barrigenol-type (BAT) triterpenoids derived from an oleanane (β-amyrin) backbone . This backbone further undergoes region-specific C-16, C-21, C-22, C-24, and C-28 oxygenation to become protoescigenin, the main aglycone of aescins . A specific and sensitive liquid chromatography (LC)-mass spectrometry (MS)/MS method has been developed and validated for the simultaneous quantification of escin Ia and escin Ib in human plasma .


Molecular Structure Analysis

The surfactant molecules of escin Ia are less submerged in water and adopt a more upright position when compared to the characteristics determined in previous simulations . To maintain their preferred mutual orientation, the escin molecules segregate into well-ordered domains and spontaneously form wrinkled layers .


Physical And Chemical Properties Analysis

Escin Ia is a triterpene saponin with a molecular weight of 1131.26 and a formula of C55H86O24 . It is a solid with a white to off-white color .

Scientific Research Applications

  • Pharmacokinetics and Bioavailability : A study by Wu et al. (2012) compared the pharmacokinetics of escin Ia and isoescin Ia in rats. The research suggested that herbal preparations of escin might provide a longer duration of action than administration of single isomers.

  • Pharmacokinetics in Rats : Another study by Wu et al. (2014) investigated the pharmacokinetic behavior of escin Ia in rats. The research showed dose-dependent pharmacokinetics of escin Ia, highlighting its transformation to isoescin Ia in the body.

  • Renal Cytotoxicity and Heat Shock Proteins : A 2021 study by Sun et al. found that escin Ia, among other isomers, can decrease cell viability in human kidney cells and inhibits the expression of heat shock proteins, suggesting a potential mechanism for escin-induced renal cytotoxicity.

  • Anti-Cancer Potential : Escin Ia has shown anti-cancer effects in various studies. For instance, Cheong et al. (2018) highlighted its potential as an adjunct or alternative anti-cancer therapy, while Zhou et al. (2009) discussed its inhibitory effects on hepatocellular carcinoma.

  • External Use and Inflammation : Zhao et al. (2018) explored the external use of escin on cutaneous inflammation and found significant anti-inflammatory effects, potentially involving the glucocorticoids receptor.

  • Biotransformation and Anti-Tumor Activities : Yang et al. (2004) studied the biotransformation of escin Ia by human intestinal bacteria and found that its structure can be converted into compounds with potential anti-tumor effects.

  • Synergistic Effects with Glucocorticoids : A study by Xin et al. (2011) showed that escin can synergize with glucocorticoids to enhance their anti-inflammatory effect.

  • Effects on Immune System : Research by Wang et al. (2009) demonstrated that escin has potent anti-inflammatory effects without any immunosuppressive impacts.

  • Chemosensitizing Effects : Harikumar et al. (2010) found that escin can enhance tumor cell apoptosis and inhibit invasion, potentially useful in cancer treatment.

  • Gastroprotective Effects : Yang et al. (2020) systematically reviewed the effects of escin on gastrointestinal diseases and inflammation, highlighting its role in these domains.

Safety And Hazards

Escin Ia is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to an unborn child .

Future Directions

Escin Ia has a broad therapeutic scope and has shown potential anti-inflammatory and anti-oedematous effects . In the last two decades, other novel activities of escin relevant to cancer treatment have been reported . Future research involving escin for medical and pharmaceutical applications as well as for basic research is warranted .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNVHPCVMSNXNP-IVKVKCDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H86O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026284
Record name Escin Ia
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1131.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Escin

CAS RN

123748-68-5, 66795-86-6
Record name alpha-Escin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123748685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Escin Ia
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Escin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.419
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 123748-68-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-ESCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB5DJT9FIW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
200
Citations
XJ Wu, ML Zhang, XY Cui, F Gao, Q He, XJ Li… - Journal of …, 2012 - Elsevier
… for escin Ia after administration of escin Ia. This reflects the much greater conversion of escin Ia to isoescin Ia after both oral and iv administration of escin Ia than of isoescin Ia to escin Ia …
Number of citations: 32 www.sciencedirect.com
XJ Wu, XY Cui, L Tian, F Gao, X Guan, JK Gu - Journal of …, 2014 - Elsevier
… Wistar rats were divided into 3 groups (n=6 per group) and escin Ia was administered via … of escin Ia at the doses of 0.5–2.0 mg/kg after intravenous administration. Escin Ia is isomerized …
Number of citations: 12 www.sciencedirect.com
M YOSHIKAWA, E HARADA, T MURAKAMI… - Chemical and …, 1994 - jstage.jst.go.jp
… Rl R2 R3 pA showed inhibitory effect on ethanol absorption and hypoglycemic escin-Ia (1): tigloyl Ac OH D-Glu activity. The saponin fraction with potent activities was purified escin-Ib (2)…
Number of citations: 98 www.jstage.jst.go.jp
Y Wang, X Xu, P Zhao, B Tong, Z Wei, Y Dai - Oncotarget, 2016 - ncbi.nlm.nih.gov
… Of interest, escin Ia did not alter the level of HIF-1α in hypoxia-induced MCF-7 cells. In … -231 cells were suppressed by escin Ia. In conclusion, escin Ia was the main active ingredient of …
Number of citations: 28 www.ncbi.nlm.nih.gov
H Matsuda, Y Li, T Murakami, K NINOMIYA… - Biological and …, 1997 - jstage.jst.go.jp
… addition, escins IIa and IIb showed much more potent inhibition than escin Ia and lb at 200 mg/kg, and escin Ib showed more potent inhibition than escin Ia. Cyprohepta— dine (5 mg/kg, …
Number of citations: 170 www.jstage.jst.go.jp
XJ Wu, ML Zhang, XY Cui, JP Fawcett, JK Gu - Journal of …, 2014 - Elsevier
… bioavailability of escin Ia and isoescin Ia after the administration of escin, pure escin Ia and … A comparison of the pharmacokinetics of escin Ia and isoescin Ia administered alone and …
Number of citations: 20 www.sciencedirect.com
L Gallelli - Drug design, development and therapy, 2019 - Taylor & Francis
This review discusses historical and recent pharmacological and clinical data on the anti-edematous, anti-inflammatory, and venotonic properties of escin (Reparil ® ). Escin, the active …
Number of citations: 96 www.tandfonline.com
JMR Patlolla, CV Rao - Current Pharmacology Reports, 2015 - Springer
… [48] assessed the plasma concentrations of escin Ia and escin Ib in a clinical trial in which … 3.0 mg escin Ia and 2.0 mg escin Ib. They found that the pharmacokinetics of escin Ia and …
Number of citations: 44 link.springer.com
L Liu, X Wu, D Wu, Y Wang, P Li, Y Sun… - Biomedical …, 2010 - Wiley Online Library
… escin Ia and escin Ib. Good linearity was achieved over a wide range of 2.00–900 ng/mL for escin Ia … of escin Ia and escin Ib. The accuracies (as relative error) were within ±5.27% for …
XW Yang, J Zhao, JR Cui, W Guo - Beijing da xue xue bao. Yi xue …, 2004 - europepmc.org
Objective To study Biotransformation of escin Ia by the crude enzymes of human intestinal bacteria and Lactobacillus brevis, determine the structures of biotransformation products and …
Number of citations: 28 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.